3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
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Overview
Description
3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a fluorophenyl group, a formamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Formamido Group Introduction: The formamido group is introduced via a formylation reaction, often using formic acid or formamide under acidic conditions.
Imino Group Formation: The imino group is formed through a condensation reaction between the formamido intermediate and an amine.
Esterification: The final step involves the esterification of the imino intermediate with 3-(4-methoxyphenyl)prop-2-enoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the formamido and imino groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
- 3-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
Uniqueness
The presence of the fluorophenyl group in 3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. This makes it particularly valuable in applications requiring high reactivity and specificity.
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
[3-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H19FN2O4/c1-30-21-11-8-17(9-12-21)10-13-23(28)31-22-7-2-4-18(14-22)16-26-27-24(29)19-5-3-6-20(25)15-19/h2-16H,1H3,(H,27,29)/b13-10+,26-16+ |
InChI Key |
OROGYBQYNWKTOZ-ZJPLNPDKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)F |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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